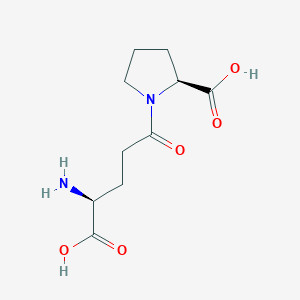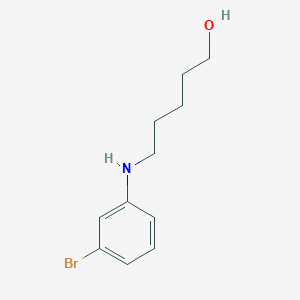
2,2-Difluoro-1-phenylethenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-phenylethenyl diethyl phosphate is an organophosphorus compound with the molecular formula C₁₂H₁₇F₂O₄P It is characterized by the presence of a difluoro-substituted phenylethenyl group attached to a diethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-phenylethenyl diethyl phosphate typically involves the reaction of 2,2-difluoro-1-phenylethenyl alcohol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
2,2-Difluoro-1-phenylethenyl alcohol+Diethyl phosphorochloridate→2,2-Difluoro-1-phenylethenyl diethyl phosphate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-phenylethenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of difluoro-phenylethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Difluoro-phenylethyl derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-phenylethenyl diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenylethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The difluoro-phenylethenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phosphate group can also participate in phosphorylation reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,1-diphenylethyl diethyl phosphate: Similar structure but with an additional phenyl group.
2,2-Difluoro-1-phenylethyl diethyl phosphate: Similar structure but without the ethenyl group.
Uniqueness
2,2-Difluoro-1-phenylethenyl diethyl phosphate is unique due to the presence of both the difluoro-phenylethenyl and diethyl phosphate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89264-19-7 |
|---|---|
Molecular Formula |
C12H15F2O4P |
Molecular Weight |
292.21 g/mol |
IUPAC Name |
(2,2-difluoro-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C12H15F2O4P/c1-3-16-19(15,17-4-2)18-11(12(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
FVSURLPCMLMIMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


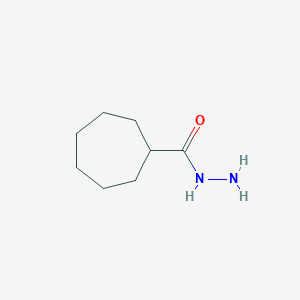
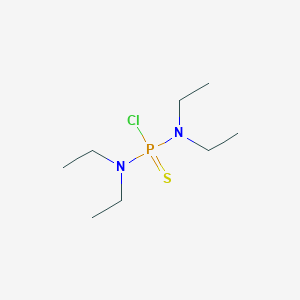
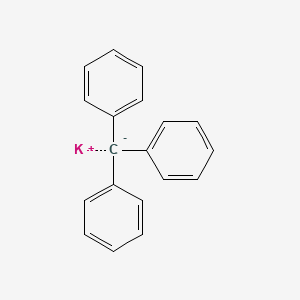
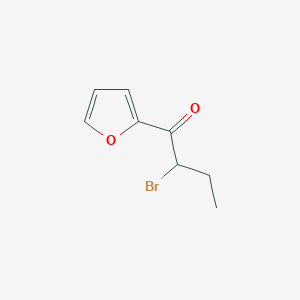
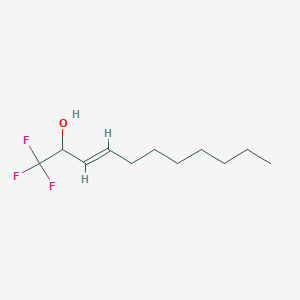
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

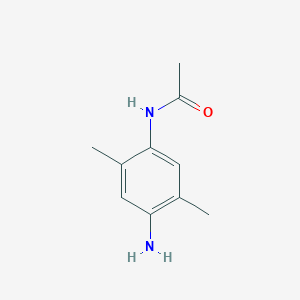
![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
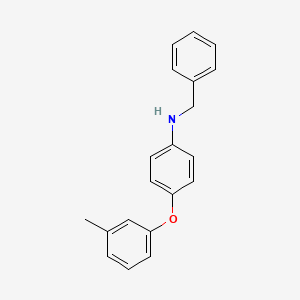
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
